molecular formula C8H15N B1587708 2,2-Dimethylhexanenitrile CAS No. 55897-65-9

2,2-Dimethylhexanenitrile

Cat. No. B1587708
CAS RN: 55897-65-9
M. Wt: 125.21 g/mol
InChI Key: LXVMQKREAPQFPN-UHFFFAOYSA-N
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Description

2,2-Dimethylhexanenitrile (DMHN) is an organic compound that has been used in a variety of scientific research applications. DMHN is a volatile liquid with a boiling point of 83°C and a melting point of -41°C. It is a colorless and odorless compound that is soluble in water and a variety of organic solvents. DMHN is a cyclic nitrile with a structure of C7H14N2 and a molecular weight of 126.19 g/mol. It is a versatile compound that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Combustion Chemistry

Research has delved into the combustion characteristics of iso-paraffinic molecular structures, such as 2,5-dimethylhexane, to understand their behavior in conventional and alternative fuels. This study offers insights into the oxidation behavior and suggests improvements for chemical kinetic models, aiding the development of more efficient fuels (Sarathy et al., 2014).

Electrochemistry

The electrochemical synthesis of cyanoacetic acid from chloroacetonitrile and carbon dioxide has been explored, demonstrating the potential for sustainable chemical synthesis methods. This research highlights the efficiency of electrocarboxylation processes, presenting a green alternative for the production of important chemical intermediates (Isse & Gennaro, 2002).

properties

IUPAC Name

2,2-dimethylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-4-5-6-8(2,3)7-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVMQKREAPQFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393775
Record name 2,2-dimethylhexanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylhexanenitrile

CAS RN

55897-65-9
Record name 2,2-Dimethylhexanenitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=55897-65-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethylhexanenitrile
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Synthesis routes and methods

Procedure details

2,2-Dimethylhex-1-ylamine--A solution of capronitrile (25 g., 0.26 mole) and methyl iodide (75 g., 0.53 Mole) in 80 ml. of dry toluene is warmed to 80° and treated gradually with a suspension of sodium amide (25.4 g., 0.65 mole) in 100 ml. of toluene at a rate sufficient to maintain general reflux. After addition is complete, the mixture is stirred and refluxed for an additional 2 hr. period, cooled and treated with 150 ml. of water. The organic layer is separated, washed with water and dried over magnesium sulfate. Concentration of the dried solution under reduced pressure and distillation of residual material affords an 81% yield of 2,2-dimethylcapronitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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